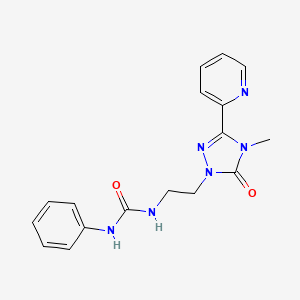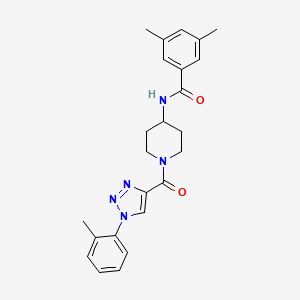
3-(1,3-benzothiazol-2-yl)-N-(cyanomethyl)propanamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-(1,3-benzothiazol-2-yl)-N-(cyanomethyl)propanamide is a chemical compound that has gained significant attention in the scientific research community due to its potential applications in various fields. This compound is also known as BCA or BCAAs, and it is a derivative of the amino acid leucine. BCA has been found to have several biochemical and physiological effects, making it a promising candidate for further research.
作用機序
The mechanism of action of BCA is not fully understood, but it is believed to involve the activation of various signaling pathways in cells. BCA has been found to activate the mTOR signaling pathway, which is involved in the regulation of cell growth and metabolism. BCA has also been found to activate the AMPK signaling pathway, which is involved in the regulation of energy metabolism.
Biochemical and Physiological Effects:
BCA has several biochemical and physiological effects, including anti-inflammatory, analgesic, antimicrobial, plant growth-promoting, insecticidal, antioxidant, and flavor-enhancing properties. BCA has been found to inhibit the production of pro-inflammatory cytokines, such as TNF-alpha and IL-6, making it a potential candidate for the treatment of various inflammatory diseases.
実験室実験の利点と制限
One advantage of using BCA in lab experiments is its versatility in various fields such as medicine, agriculture, and food science. BCA is also relatively easy to synthesize and purify, making it a cost-effective option for research. However, one limitation of using BCA in lab experiments is its potential toxicity, which may limit its use in certain applications.
将来の方向性
There are several future directions for the research on BCA, including:
1. Further investigation of the mechanism of action of BCA to better understand its effects on cells and organisms.
2. Development of new drugs based on BCA for the treatment of various diseases such as arthritis and cancer.
3. Optimization of the synthesis method for BCA to improve its purity and yield.
4. Investigation of the potential side effects of BCA to ensure its safety in various applications.
5. Development of new plant growth regulators and pesticides based on BCA to improve crop yields and reduce the use of harmful chemicals.
6. Investigation of the potential use of BCA as a food preservative and flavor enhancer to improve the shelf life and taste of food products.
Conclusion:
In conclusion, BCA is a promising chemical compound that has potential applications in various fields such as medicine, agriculture, and food science. BCA has several biochemical and physiological effects, making it a promising candidate for further research. The future directions for the research on BCA are vast, and it is an exciting area of study for the scientific community.
合成法
The synthesis method for BCA involves the reaction of leucine with 2-mercaptobenzothiazole and acrylonitrile. This reaction results in the formation of BCA, which is then purified through various techniques such as column chromatography and recrystallization. The purity and yield of BCA can be optimized through the use of different solvents and reaction conditions.
科学的研究の応用
BCA has been extensively studied for its potential applications in various fields such as medicine, agriculture, and food science. In medicine, BCA has been found to have anti-inflammatory and analgesic properties, making it a potential candidate for the treatment of various diseases such as arthritis and cancer. BCA has also been found to have antimicrobial properties, making it useful in the development of new antibiotics.
In agriculture, BCA has been found to have plant growth-promoting properties, making it useful in the development of new fertilizers and plant growth regulators. BCA has also been found to have insecticidal properties, making it useful in the development of new pesticides.
In food science, BCA has been found to have antioxidant properties, making it useful in the development of new food preservatives. BCA has also been found to have flavor-enhancing properties, making it useful in the development of new food additives.
特性
IUPAC Name |
3-(1,3-benzothiazol-2-yl)-N-(cyanomethyl)propanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H11N3OS/c13-7-8-14-11(16)5-6-12-15-9-3-1-2-4-10(9)17-12/h1-4H,5-6,8H2,(H,14,16) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IXPUQKQLPQJWPL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)N=C(S2)CCC(=O)NCC#N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H11N3OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
245.30 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(1,3-benzothiazol-2-yl)-N-(cyanomethyl)propanamide | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![N-[Cyano-(2,3-dichlorophenyl)methyl]-2-(2,2,2-trifluoroethoxy)acetamide](/img/structure/B2470389.png)
![2-[(3,4-Dichlorophenyl)sulfanyl]-1,1-diphenyl-1-ethanol](/img/structure/B2470390.png)

![Ethyl 3-oxo-4-[(3-pyridin-3-yl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)sulfanyl]butanoate](/img/structure/B2470395.png)
![N-((5-(benzo[d][1,3]dioxol-5-yl)isoxazol-3-yl)methyl)-9H-xanthene-9-carboxamide](/img/structure/B2470396.png)





![5-[4-(3-Methoxyphenyl)piperazine-1-carbonyl]pyridin-2-ol](/img/structure/B2470405.png)
